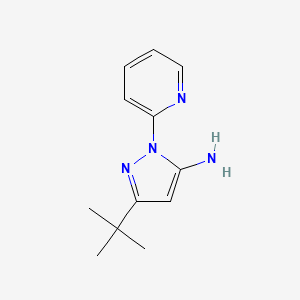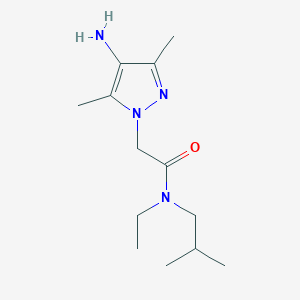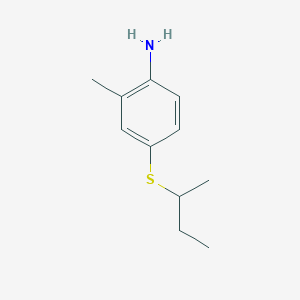
4-(Butan-2-ylsulfanyl)-2-methylaniline
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity, acidity or basicity, and other chemical characteristics.Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Chemical Conversion
Metabolic engineering for 1,4-butanediol production : Escherichia coli has been metabolically engineered to directly produce 1,4-butanediol (BDO), a chemical closely related to 4-(Butan-2-ylsulfanyl)-2-methylaniline. This engineered strain can produce BDO from renewable carbohydrate feedstocks, demonstrating a systems-based metabolic engineering approach for bioprocesses. This advancement is significant as BDO is a commodity chemical used in various polymers and is traditionally produced from oil and natural gas (Yim et al., 2011).
Conversion of furfural to methylfuran : Research on SiO2-supported Ni and NiFe bimetallic catalysts has revealed their capability in converting furfural to 2-methylfuran, a process potentially related to the transformations of similar compounds like 4-(Butan-2-ylsulfanyl)-2-methylaniline. The addition of Fe to the catalysts modifies the reaction pathways, enhancing the yield of 2-methylfuran while decreasing the yields of furan and C4 products. This study highlights the importance of catalyst composition in directing the selectivity of reactions involving furan compounds (Sitthisa et al., 2011).
Synthesis and Chemical Reactions
Synthesis of polyaniline in ionic liquids : A study has demonstrated the synthesis of polyaniline (PANI), a conducting polymer, using ionic liquids. This method provides PANI with high solubility and enhanced electrochemical properties, which could be relevant for materials structurally similar to 4-(Butan-2-ylsulfanyl)-2-methylaniline. The use of ionic liquids in the polymerization process offers a new strategy for fabricating high-performance PANI electrodes for supercapacitor applications, showcasing the potential for advanced materials synthesis (Li et al., 2019).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and other hazards. It also includes information on safe handling and disposal of the compound.
Zukünftige Richtungen
This section discusses potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or reactivity, or ideas for new compounds to synthesize.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
4-butan-2-ylsulfanyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-4-9(3)13-10-5-6-11(12)8(2)7-10/h5-7,9H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBZLMFLIYLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-ylsulfanyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



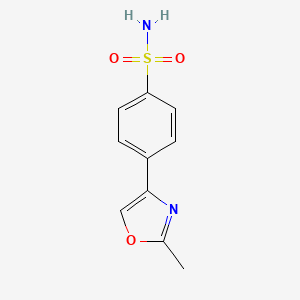
![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
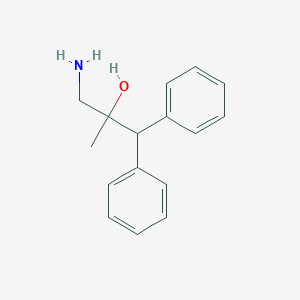
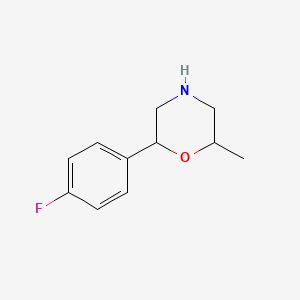
![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)
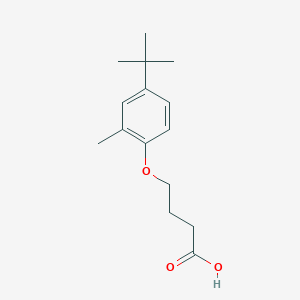
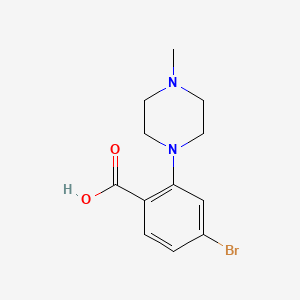
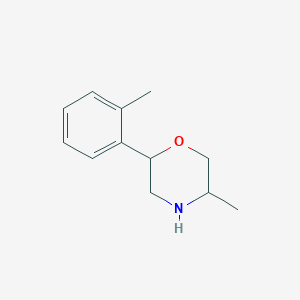
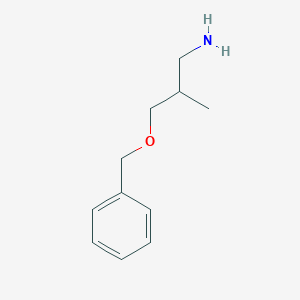
![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)
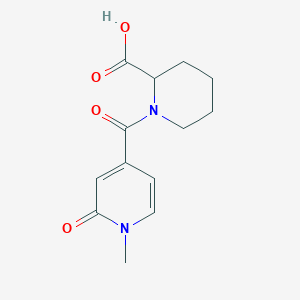
![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)
